Enhanced Lipophilicity (LogP) of N-Ethyl-beta-methyl-phenethylamine Hydrochloride vs. Parent BMPEA Free Base
N-Ethyl substitution on the β-methylphenethylamine scaffold markedly increases calculated lipophilicity. The target compound's free base form exhibits a LogP of 3.59, compared with an XLogP of 1.59 for the parent β-methylphenethylamine (BMPEA) [1]. This ~2.0 log unit increase corresponds to an approximately 100-fold greater theoretical partition coefficient, indicating substantially higher membrane permeability, which is relevant for both in vitro assay design (non-specific binding, cell penetration) and in vivo distribution predictions.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.59 (free base, computed) |
| Comparator Or Baseline | β-Methylphenethylamine (BMPEA): XLogP = 1.59 (computed) |
| Quantified Difference | Δ LogP ≈ +2.00 (≈100-fold higher partition coefficient) |
| Conditions | Computed values from chemical property databases; target LogP from ChemSrc, comparator XLogP from IUPHAR/BPS Guide to Pharmacology |
Why This Matters
A two-order-of-magnitude lipophilicity differential dictates that the N-ethyl congener cannot serve as a surrogate for BMPEA in permeability assays, bioanalytical method development, or pharmacokinetic modelling without independent validation.
- [1] IUPHAR/BPS Guide to Pharmacology, 2-phenyl-propylamine (β-Methylphenethylamine) Ligand Page: XLogP = 1.59, Ligand ID 5510, accessed 2026. View Source
